3-phenyl-N-[4-(propan-2-yl)phenyl]propanamide
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Overview
Description
3-phenyl-N-[4-(propan-2-yl)phenyl]propanamide is an organic compound with the molecular formula C19H23NO It is characterized by the presence of a phenyl group and a substituted phenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[4-(propan-2-yl)phenyl]propanamide typically involves the following steps:
Starting Materials: Benzene, 4-isopropylbenzene, and propanoyl chloride.
Friedel-Crafts Acylation: Benzene undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-phenylpropanoyl chloride.
Amidation: The 3-phenylpropanoyl chloride is then reacted with 4-isopropylaniline in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-phenyl-N-[4-(propan-2-yl)phenyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of amides with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medicinally, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or analgesic effects. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[4-(propan-2-yl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-phenylpropanamide: Lacks the substituted phenyl group, making it less sterically hindered.
N-(4-isopropylphenyl)propanamide: Similar structure but without the additional phenyl group.
Benzamide: A simpler structure with only one phenyl group attached to the amide.
Uniqueness
3-phenyl-N-[4-(propan-2-yl)phenyl]propanamide is unique due to the presence of both a phenyl and a substituted phenyl group, providing a balance of steric and electronic effects. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C18H21NO |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-phenyl-N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C18H21NO/c1-14(2)16-9-11-17(12-10-16)19-18(20)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3,(H,19,20) |
InChI Key |
OJTXKJGEUZKCAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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